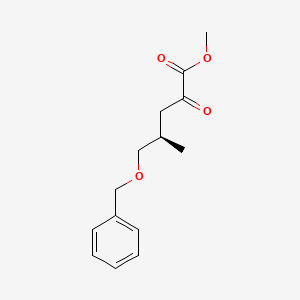

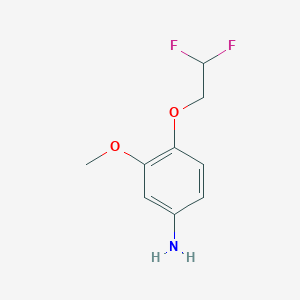

![molecular formula C15H13N5O B3093479 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-61-2](/img/structure/B3093479.png)

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Descripción general

Descripción

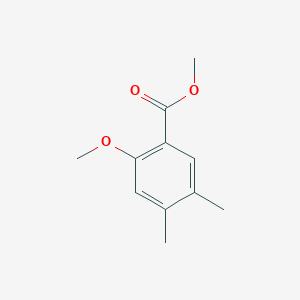

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound. It has a molecular weight of 279.3 .

Molecular Structure Analysis

The molecular formula of this compound is C15H13N5O . The InChI code is 1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12 (13)15 (18-14 (11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2 .Physical And Chemical Properties Analysis

The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

Quinazoline derivatives have been extensively studied for their various biological activities. Quinazoline and its analogs, including structures similar to 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile, are known for their anticancer, antimicrobial, and anti-inflammatory properties. The stability of the quinazolinone nucleus inspires researchers to introduce many bioactive moieties to this nucleus, creating new potential medicinal agents. These compounds have shown antibacterial activity against several pathogens and are investigated for their solubility and bioavailability challenges, which are crucial for the development of effective drugs (Tiwary et al., 2016). Additionally, quinazoline derivatives are explored for their potential as anticancer agents, with a focus on novel promising compounds for chemotherapy (Marzaro et al., 2012).

Optoelectronic Materials

Research into the synthesis and application of quinazoline derivatives for electronic devices has highlighted their role in developing novel optoelectronic materials. These derivatives are used in luminescent small molecules and chelate compounds, showing applications related to photo- and electroluminescence. The incorporation of quinazoline fragments into π-extended conjugated systems is valuable for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications and colorimetric pH sensors. This underscores the significance of quinazoline derivatives in advancing optoelectronic material technology (Lipunova et al., 2018).

Synthetic Methodologies

The synthesis of quinazoline derivatives, including compounds similar to this compound, employs various strategies that are pivotal for their broad range of applications. Research on eco-friendly, mild, and atom-efficient synthetic strategies has been important in developing novel quinazoline compounds. These methodologies provide a framework for exploring the properties of quinazolines and seeking potential applications, emphasizing the importance of innovative synthesis approaches in the field of medicinal chemistry (Faisal & Saeed, 2021).

Mecanismo De Acción

Target of Action

The primary targets of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as growth, differentiation, and response to inflammation and stress .

Mode of Action

This compound interacts with its targets by binding to these kinases. Molecular modeling suggests that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .

Biochemical Pathways

The compound affects the MAPK signaling pathway, which is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. By inhibiting the activity of ERK2, p38α, and JNK3, the compound can modulate the cellular responses controlled by these kinases .

Pharmacokinetics

The compound’s molecular weight (2793) and its ability to bind to protein kinases suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated in an in vivo carrageenan-induced paw edema model .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-morpholin-4-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12(13)15(18-14(11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMVEKOZWMIKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194626 | |

| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124570-61-2 | |

| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124570-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

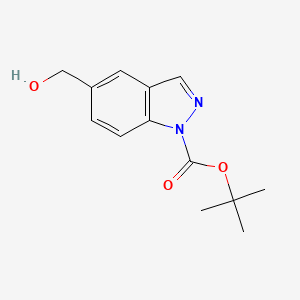

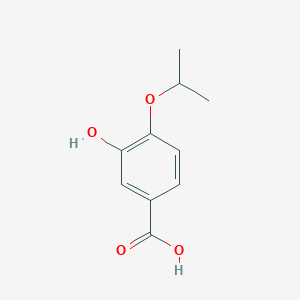

![(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3093406.png)

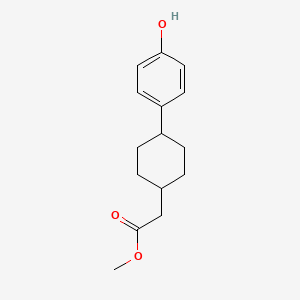

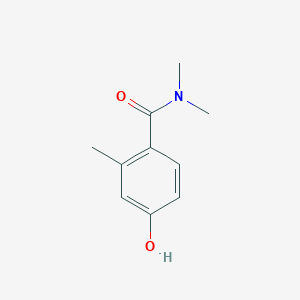

![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)

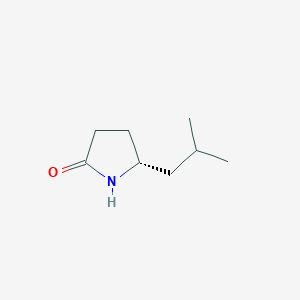

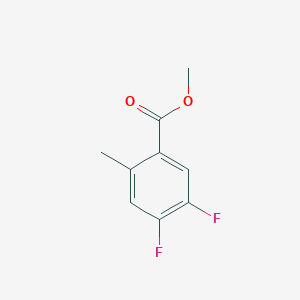

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)